2-Stearoylglycerol

Catalog No.
S567848
CAS No.
621-61-4
M.F
C21H42O4
M. Wt
358.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Stearoylglycerol

CAS Number

621-61-4

Product Name

2-Stearoylglycerol

IUPAC Name

1,3-dihydroxypropan-2-yl octadecanoate

Molecular Formula

C21H42O4

Molecular Weight

358.6 g/mol

InChI

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h20,22-23H,2-19H2,1H3

InChI Key

YQEMORVAKMFKLG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CO)CO

Synonyms

Octadecanoic Acid 2-Hydroxy-1-(hydroxymethyl)ethyl Ester; 2-Monooctadecanoylglycerol; 2-Monostearin; 2-Monostearoylglycerol; Glycerol β-monostearate; Stearic Acid β-monoglyceride; β-Glyceryl Monostearate; β-Monostearin;

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CO)CO

Biomarker for Cellular Processes

-Stearoylglycerol serves as a valuable biomarker reflecting metabolic responses within cells. Studies have shown its levels change in response to exposure to hepatotoxicants (liver toxins) and carcinogens (cancer-causing agents) [1]. This makes it a potential tool for monitoring cellular health and detecting potential damage.

[1] Source: Santa Cruz Biotechnology - 2-Stearoylglycerol

Understanding Cellular Building Blocks

-Stearoylglycerol plays a crucial role in the synthesis of triglycerides and phospholipids, essential components of cell membranes [1, 2]. By studying its involvement in these pathways, researchers gain insights into fundamental cellular processes that maintain cell structure and function.

[1] Source: Santa Cruz Biotechnology - 2-Stearoylglycerol [2] Source: EvitaChem - Buy 1,3-Dioleoyl-2-stearoylglycerol (EVT-1170225) https://nupco.com/wp-content/uploads/2022/04/Dermatology-Consumables--NPT0044-22--Final-Announcement_Batch-2.pdf

Probing Membrane Structure and Function

The amphiphilic nature of 2-Stearoylglycerol, meaning it has both water-loving and water-hating regions, allows it to interact with biological membranes. Researchers use it to investigate membrane structure and functionality, including protein-lipid interactions within these membranes [1, 2].

[1] Source: Santa Cruz Biotechnology - 2-Stearoylglycerol [2] Source: EvitaChem - Buy 1,3-Dioleoyl-2-stearoylglycerol (EVT-1170225) https://nupco.com/wp-content/uploads/2022/04/Dermatology-Consumables--NPT0044-22--Final-Announcement_Batch-2.pdf

2-Stearoylglycerol is a 2-monoglyceride characterized by the presence of an octadecanoyl (stearoyl) group attached to the second carbon of the glycerol backbone. Its chemical formula is C21H42O4, and it has a molecular weight of approximately 342.57 g/mol . This compound is structurally related to octadecanoic acid and is classified as a glycerolipid, which plays a significant role in various biological processes.

Typical of monoglycerides. One notable reaction is hydrolysis, where it can be converted back into glycerol and stearic acid in the presence of water and appropriate catalysts. Additionally, it can undergo transesterification reactions with fatty acids or alcohols to form different esters or glycerides. The compound can also react with phosphoric acid to form lysophosphatidic acids, which are important signaling molecules .

2-Stearoylglycerol exhibits several biological activities. It has been shown to influence lipid metabolism and has potential implications in cellular signaling pathways. Research indicates that it may play a role in modulating insulin sensitivity and inflammation . Moreover, studies have suggested that 2-stearoylglycerol levels increase in response to stressors such as ionizing radiation, indicating its involvement in cellular stress responses .

The synthesis of 2-stearoylglycerol can be achieved through various methods:

  • Chemical Synthesis: This involves the esterification of glycerol with stearic acid under acidic conditions, typically using catalysts such as sulfuric acid.
  • Enzymatic Synthesis: Lipases can catalyze the reaction between glycerol and stearic acid, providing a more environmentally friendly approach.
  • Hydrogenation Reactions: In certain cases, hydrogenation of specific precursors can yield 2-stearoylglycerol as a product .

2-Stearoylglycerol finds applications across multiple fields:

  • Food Industry: Used as an emulsifier and stabilizer in various food products.
  • Pharmaceuticals: Acts as an excipient in drug formulations due to its lipid properties.
  • Cosmetics: Incorporated into skincare products for its moisturizing properties.
  • Research: Utilized in studies investigating lipid metabolism and cellular signaling mechanisms .

Interaction studies involving 2-stearoylglycerol have revealed its potential effects on cellular functions. For instance, research has indicated that it may modulate the activity of certain receptors involved in lipid signaling and inflammation . Additionally, studies have shown that this compound can influence metabolic pathways related to glucose homeostasis, suggesting its role in metabolic disorders.

Several compounds share structural similarities with 2-stearoylglycerol, including:

  • 1,2-Dipalmitoyl-sn-glycerol: Contains palmitic acid instead of stearic acid at the sn-1 and sn-3 positions.
  • Glyceryl Monostearate: A common emulsifier that consists solely of stearic acid linked to glycerol.
  • 1-Monostearin: Another monoglyceride where stearic acid is attached to the glycerol backbone but at the sn-1 position.
CompoundStructure CharacteristicsUnique Features
2-StearoylglycerolStearoyl group at sn-2 positionInfluences insulin sensitivity
1,2-Dipalmitoyl-sn-glycerolPalmitic acid at sn-1 and sn-3 positionsDifferent fatty acid composition
Glyceryl MonostearateStearic acid at one positionWidely used as an emulsifier
1-MonostearinStearic acid at sn-1 positionCommonly used in food applications

Physical Description

Solid

XLogP3

7.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

358.30830982 g/mol

Monoisotopic Mass

358.30830982 g/mol

Heavy Atom Count

25

UNII

QCK4W723ZX

Wikipedia

Glyceryl 2-stearate

Dates

Modify: 2023-08-15

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